molecular formula C11H7FNNaO2S B1372079 Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 1211774-49-0

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1372079
CAS No.: 1211774-49-0
M. Wt: 259.23 g/mol
InChI Key: FSRQBBXZVNJVCW-UHFFFAOYSA-M
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Description

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate is a high-purity chemical compound for research and development purposes. It is characterized as an organic sodium salt with the molecular formula C 11 H 7 FNNaO 2 S . The compound's structure features a fluorophenyl-substituted 1,3-thiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This structural motif makes it a valuable intermediate for synthesizing novel compounds and investigating structure-activity relationships. Researchers can utilize this compound in various fields, including as a building block for developing potential pharmacologically active molecules. The parent acid of this compound is identified as 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetic acid . The provided SMILES notation (C1=CC(=CC=C1C2=CSC(=N2)CC(=O)O)F) and InChIKey (CLUFEPMQCVLAFO-UHFFFAOYSA-N) offer precise identifiers for database registration and computational studies . Key Identifiers: • CAS Number: See supplier for available number • Molecular Formula: C 11 H 7 FNNaO 2 S • SMILES: C1=CC(=CC=C1C2=CSC(=N2)CC(=O)O)F • InChIKey: CLUFEPMQCVLAFO-UHFFFAOYSA-N This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

sodium;2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S.Na/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQBBXZVNJVCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-fluoroacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 4-(4-fluorophenyl)-1,3-thiazole.

    Introduction of the Acetate Group: The thiazole derivative can then be reacted with chloroacetic acid in the presence of a base to introduce the acetate group, forming 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetic acid.

    Formation of the Sodium Salt: Finally, the acetic acid derivative can be neutralized with sodium hydroxide to form the sodium salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems could be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the acetate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or alcohols.

    Substitution: Substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

The applications of sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate can be categorized into several key areas:

Pharmaceutical Development

This compound is explored for its potential as a therapeutic agent. Research has indicated its efficacy in:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against pathogens such as E. coli, with minimum inhibitory concentration (MIC) values around 50 µg/mL.
  • Anti-inflammatory and Analgesic Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in pain management and inflammation reduction.

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex molecules. It has been utilized in the development of new derivatives that possess enhanced biological activities, including:

  • Anticonvulsant Activity : Certain derivatives have demonstrated anticonvulsant effects significantly stronger than standard medications like ethosuximide .
  • Antioxidant Properties : this compound has been shown to act as a free radical scavenger, contributing to its potential in treating oxidative stress-related conditions .

Industrial Applications

Beyond the pharmaceutical realm, this compound is utilized in various industrial processes:

  • Dye Production : The compound's unique chemical properties make it suitable for use in the synthesis of dyes and pigments.
  • Biocides : Its antimicrobial properties lend themselves to applications in biocide formulations.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating various thiazole derivatives, this compound exhibited potent antibacterial activity against Staphylococcus epidermidis, comparable to standard antibiotics . This supports its potential use in developing new antimicrobial agents.

Case Study 2: Anticonvulsant Properties

Another investigation focused on thiazole derivatives showed that compounds similar to this compound had effective anticonvulsant action in animal models. These findings suggest that this compound could be further explored for its therapeutic potential in epilepsy treatment .

Mechanism of Action

The mechanism of action of Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the acetate group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1211774-49-0
  • Molecular Formula : C₁₁H₇FNNaO₂S
  • Molecular Weight : 259.23 g/mol
  • Purity : ≥98% (HPLC) .

Structural Features :
The compound consists of a thiazole ring substituted with a 4-fluorophenyl group at position 4 and a sodium carboxylate moiety at position 2. The sodium salt enhances aqueous solubility, making it advantageous for pharmaceutical and industrial applications.

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate and related thiazole derivatives:

Compound Name / CAS No. Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
This compound
(1211774-49-0)
Thiazole core, 4-fluorophenyl, sodium carboxylate 259.23 High solubility, pharmaceutical intermediate, industrial synthesis
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]propane-1-sulfonamide Trifluoroacetate
(Compound 17)
Thiazole-piperazine-pyrimidine hybrid, sulfonamide group ~650 (estimated) Antimalarial activity (fast-killing properties), >95% purity (HPLC)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
(338749-93-2)
Thiazole core, 2-chlorophenyl, morpholinoacetamide 338.84 Research use (bioactivity unspecified), 95% purity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid, sodium carboxylate ~500 (estimated) Enhanced enzyme interaction energy, potential pharmacological agent
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
(342405-30-5)
Thiazole core, 4-fluorophenyl, acetamide 236.26 Industrial-grade intermediate (99% purity), reduced solubility vs. sodium carboxylate analog
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
(325730-44-7)
Thiazole core, morpholine sulfonyl benzamide, ethyl ester 454.50 Ester group improves lipophilicity, potential prodrug design
Key Comparative Insights

Solubility and Bioavailability :

  • The sodium carboxylate group in 1211774-49-0 confers high water solubility, critical for drug formulation .
  • Ethyl ester derivatives (e.g., 325730-44-7 ) exhibit increased lipophilicity, favoring membrane permeability but requiring hydrolysis for activation .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability and binding affinity compared to chlorine in 338749-93-2 .
  • Sulfonamide vs. Carboxylate : Sulfonamide groups (e.g., Compound 17 ) improve target specificity in antimalarial applications but may reduce solubility .

Piperazine-pyrimidine hybrids (e.g., Compound 17) demonstrate potent fast-killing properties against Plasmodium falciparum .

Industrial Scalability :

  • 1211774-49-0 is produced at high purity (≥98%) and scalable from gram to kilogram quantities, making it preferable for industrial R&D .
  • Complex hybrids (e.g., Compound 17 ) face synthesis challenges due to multi-step reactions and lower yields .

Biological Activity

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring substituted with a fluorophenyl group, which enhances its pharmacological potential. This article delves into the biological activities associated with this compound, including its synthesis, pharmacological applications, and relevant case studies.

Synthesis of this compound

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions. This reaction is crucial for establishing the core structure of the compound.
  • Substitution Reactions : Various substitution reactions can be performed to introduce the fluorophenyl group at the appropriate position on the thiazole ring, enhancing its lipophilicity and biological activity.

Biological Activities

This compound exhibits a range of biological activities:

Antitumor Activity

Thiazole derivatives are known for their anticancer properties. Studies indicate that this compound shows promising cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative activity .
  • Mechanism of Action : The mechanism involves interaction with specific cellular targets that regulate apoptosis and cell proliferation pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound:

  • Bacterial Inhibition : The compound exhibits inhibitory effects against various bacterial strains, including resistant strains. Its efficacy is comparable to established antibiotics .
  • Mechanism : Antibacterial action may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Comparative Biological Activity

To provide a clearer understanding of its biological activity, here is a comparison table with other thiazole derivatives:

Compound NameIC50 (µM)Activity TypeReference
This compound<5Antitumor
2-(4-Chlorophenyl)thiazol-4-ylacetic acid10Antitumor
Thiazole Derivative A15Antibacterial
Thiazole Derivative B<20Antiviral

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Study : A study evaluating various thiazole derivatives found that this compound exhibited superior activity against A431 and Jurkat cells compared to standard chemotherapeutic agents like doxorubicin. The study highlighted structure-activity relationships (SAR) that underscored the importance of substituent groups on the phenyl ring for enhancing cytotoxicity .
  • Antimicrobial Evaluation : Another research effort focused on its antimicrobial properties revealed that this compound effectively inhibited growth in multidrug-resistant bacterial strains. The study suggested that modifications in the thiazole structure could further enhance antimicrobial efficacy .

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate? A: The compound is typically synthesized via the Hantzsch thiazole synthesis. Key steps include:

Thiazole Core Formation : Cyclocondensation of 4-(4-fluorophenyl)thiourea with α-haloacetate derivatives (e.g., ethyl bromoacetate) under basic conditions.

Acetylation : Hydrolysis of the ester group to yield the carboxylic acid derivative.

Salt Formation : Neutralization with sodium hydroxide to obtain the sodium salt.
Purification often involves recrystallization from polar aprotic solvents like DMF .

Advanced: Challenges in Purification and Crystallization

Q: How can researchers address low solubility or crystallinity during purification? A:

  • Solvent Optimization : Use mixed solvents (e.g., DMF/water) to improve solubility.
  • Crystallization Triggers : Introduce controlled evaporation or temperature gradients.
  • Crystallographic Refinement : For structurally complex batches, X-ray diffraction (XRD) with SHELXL software helps verify purity and resolve crystal packing anomalies .

Structural Characterization Techniques

Q: What advanced methods validate the molecular structure of this compound? A:

  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···F, π–π stacking). Example: Twinning corrections using SHELXTL for non-merohedral crystals .
  • Spectroscopy : 19F-NMR^{19}\text{F-NMR} confirms fluorophenyl substitution, while HRMS (High-Resolution Mass Spectrometry) matches the exact mass (233.9621 Da) .

Data Contradiction: Resolving Spectral Ambiguities

Q: How to resolve discrepancies in NMR or mass spectrometry data? A:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in aromatic regions.
  • Isotopic Pattern Analysis : HRMS differentiates between isobaric impurities (e.g., brominated byproducts).
  • Cross-Validation : Compare experimental LogD (e.g., 1.5–2.0) with computational predictions (e.g., via JChem) .

Biological Activity Profiling

Q: What strategies assess the compound’s bioactivity in drug discovery? A:

  • Target-Based Assays : Screen against kinases or GPCRs due to thiazole’s affinity for ATP-binding pockets.
  • SAR Studies : Modify the fluorophenyl or acetate groups to evaluate potency changes. Evidence from similar thiazole-coumarin hybrids suggests anti-inflammatory potential .

Analytical Method Development

Q: Which hyphenated techniques ensure purity and stability? A:

  • LC-MS/MS : Quantifies trace impurities (<0.1%) using C18 columns and acidic mobile phases.
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability, critical for formulation studies.
  • Ion Chromatography : Verifies sodium counterion content .

Safety and Handling Protocols

Q: What precautions are necessary for lab-scale handling? A:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organic vapor exposure.
  • Waste Management : Neutralize acidic byproducts before disposal.
  • Emergency Protocols : Follow MEDITEXT guidelines for acute exposure (e.g., eye irrigation with saline) .

Solubility and Formulation Optimization

Q: How to improve aqueous solubility for in vivo studies? A:

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance dissolution.
  • Salt Screening : Compare sodium with potassium or lysine salts for pH-dependent solubility.
  • LogD Adjustments : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the thiazole core .

Computational Modeling for Property Prediction

Q: Can DFT calculations predict electronic properties? A:

  • HOMO-LUMO Analysis : Models electron density distribution to guide electrophilic substitution.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand docking).
  • pKa Prediction : Tools like MarvinSuite estimate ionization states for bioavailability studies .

Role of Fluorine in Molecular Interactions

Q: How does the 4-fluorophenyl group influence crystallinity or bioactivity? A:

  • Crystal Packing : Fluorine participates in C–H···F hydrogen bonds, stabilizing supramolecular architectures .
  • Bioisosteric Effects : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Electron-Withdrawing Effects : Modulates the thiazole ring’s electron density, affecting reactivity in cross-coupling reactions .

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